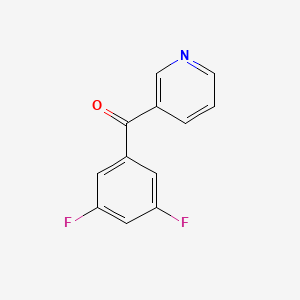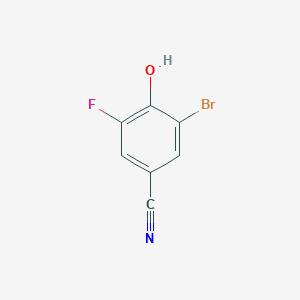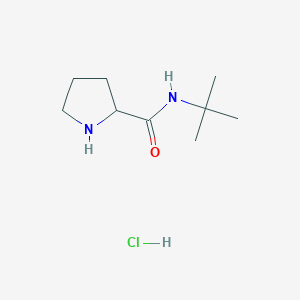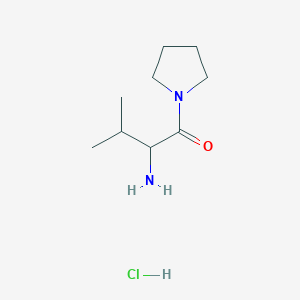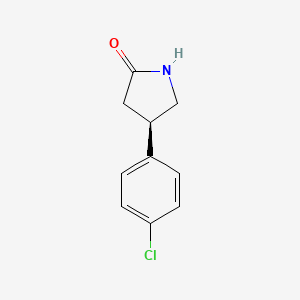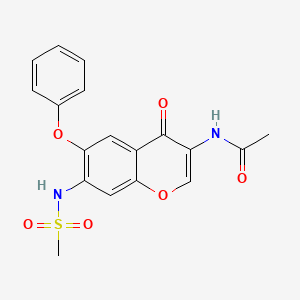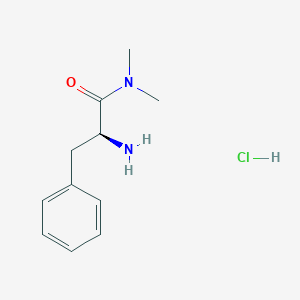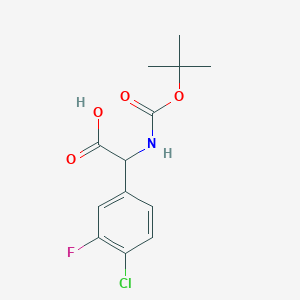
2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid
Übersicht
Beschreibung
2-((Tert-Butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid, also known as TBFCFPA, is an organic compound with a wide range of applications in scientific research. It is a derivative of acetic acid and has been used in a number of studies due to its unique properties. TBFCFPA has been used in the synthesis of various compounds and its mechanism of action has been studied in detail. In addition, TBFCFPA has been used to investigate the biochemical and physiological effects of certain compounds and its advantages and limitations for lab experiments have been discussed.
Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonylation of Amines N-tert-butoxycarbonylation of amines is an important chemical process in which the heteropoly acid H3PW12O40 acts as an efficient and environmentally benign catalyst. This process facilitates the protection of amines (primary, secondary) with di-tert-butyl dicarbonate at room temperature in short reaction times. The reaction is notable for not producing competitive side products such as isocyanates, ureas, N,N-di-tert-butoxycarbonyls, O-Boc, and oxazolidinones, making it a clean and efficient method for synthesizing N-tert-butoxycarbonyl amino acids, crucial for peptide synthesis due to their resistance to racemization. The tert-butoxycarbonyl group can be easily cleaved with CF3CO2H at room temperature or other acids such as 3 M HCl in EtOAc or 10% H2SO4 in dioxane or hot formic acid, especially for large-scale deprotection. This feature is particularly beneficial in Merrifield’s solid-phase peptide synthesis (Heydari et al., 2007).
Synthesis of Amino Acid Derivatives The synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate involves a two-step process starting from glycine methyl ester hydrochloride. This compound reacts with various alkyl-, aryl-, and heteroarylamines at temperatures between 20-80 °C, proceeding by substitution of the dimethylamino group to produce 3-N-substituted methyl (Z)-2-((tert-butoxycarbonyl)-amino)amino)propenoates. Additionally, treatment of this compound with ambident 1,3- nucleophiles in acetic acid at 85-120 °C affords fused pyridones, pyrimidones, and pyranones, highlighting its versatility in synthesizing complex organic structures (Baš et al., 2001).
Protection and Deprotection in Peptide Synthesis The tert-butoxycarbonyl group is a significant amine protecting group in peptide synthesis. Its removal is made more selective by diluting trifluoroacetic acid with acetic acid. However, the use of trifluoroacetic acid-acetic acid mixtures can cause acetylation of hydroxyl groups and formation of tert-butyl esters at free carboxyls. As a result, these mixtures are only suitable for deprotecting intermediates where hydroxyl and carboxyl groups are fully blocked. Further research identified a mixture of phenol and p-cresol as a diluent that improves the selectivity in the removal of the tert-butoxycarbonyl group and suppresses alkylation of amino acid side chains, demonstrating the importance of careful selection of conditions in peptide synthesis (Bodanszky & Bodanszky, 2009).
Peptide Synthesis and Modification The tert-butoxycarbonyl group plays a crucial role in peptide synthesis and modification. For instance, the synthesis of (RS)-3'-tert-butoxycarbonyl-perhydro-1', 3'-oxazine-2'-yl acetic acid and related compounds involves a series of steps starting from simple materials like 1,3-propanediol and 1, 4-butanediol. These compounds serve as building blocks for further chemical reactions, including nucleophilic reactions and chemical modifications, demonstrating their utility in synthesizing complex peptide structures. Moreover, the stability of the tert-butoxycarbonyl-protected compounds under various acidic conditions has been investigated, providing valuable insights for their application in solid-phase peptide synthesis (Groth & Meldal, 2001).
Eigenschaften
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNAHJXLUXEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



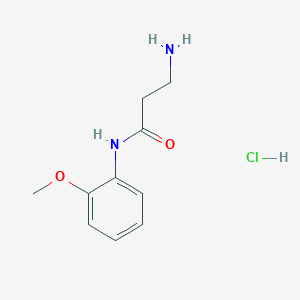
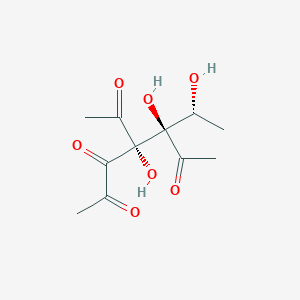
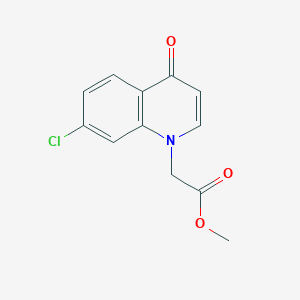
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)
